![molecular formula C16H14N2O2S2 B2919035 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate CAS No. 1396628-20-8](/img/structure/B2919035.png)
1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate” is a complex organic molecule that contains several functional groups, including a thiazole ring, an azetidine ring, and a carboxylate group . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions . For example, thiazole derivatives can be synthesized through the reaction of 2-aminothiophenol with α-haloketones .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, an azetidine ring, and a carboxylate group . The thiazole ring is a five-membered ring containing one sulfur and one nitrogen atom .
Scientific Research Applications
Microwave-Assisted Synthesis and Pharmacological Evaluation
A study detailed the preparation of compounds including azetidinones and thiazolidinones through reactions involving Schiff base derivatives, facilitated by microwave and conventional methods. These compounds were screened for their antibacterial and antifungal activities, showing significant activity against various strains including Staphylococcus aureus, Escherichia coli, and Candida albicans (K. Mistry & K. R. Desai, 2006).
Antimicrobial Activities of Functionalised Compounds
Another research synthesized biologically active derivatives exhibiting significant activities against bacterial and fungal strains. This work underscores the potential of such compounds in addressing antimicrobial resistance (M. Babu, K. Pitchumani, & P. Ramesh, 2013).
Azetinone Formation Studies
Investigations into the formation of azetinone from β-lactam-4-ylidene reveal insights into the mechanistic pathways of such transformations, contributing to the understanding of heterocyclic chemistry and potential pharmaceutical applications (M. Zoghbi & J. Warkentin, 1992).
Synthesis of Azetidine Derivatives for Carbapenem
A practical synthesis method for azetidine derivatives aimed at the production of an orally active carbapenem, highlighting the importance of such compounds in developing new antibiotics with high bioavailability (T. Isoda et al., 2006).
Antibacterial Evaluation of Azetidinone Derivatives
Research into the synthesis and antibacterial evaluation of azetidinone derivatives based on 3-methyl-1H-pyrazol-5(4H)-one demonstrated promising antibacterial activities against certain bacterial strains, showcasing the therapeutic potential of such compounds (Himani N. Chopde, J. Meshram, & Ramakanth Pagadala, 2012).
Future Directions
properties
IUPAC Name |
[1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl] thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-10-3-2-4-13-14(10)17-16(22-13)18-7-12(8-18)20-15(19)11-5-6-21-9-11/h2-6,9,12H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKYNYYAEJLBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


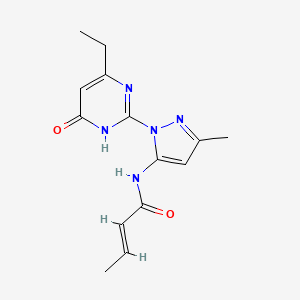
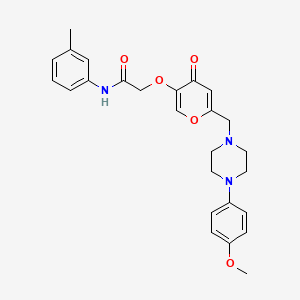
![{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B2918959.png)
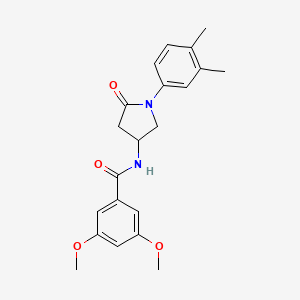
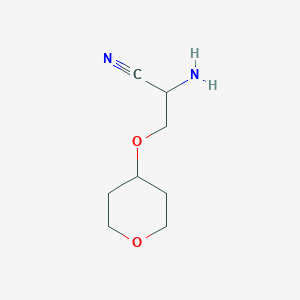
![N-[2-(phenethylsulfamoyl)ethyl]-piperonylamide](/img/structure/B2918964.png)
![(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2918966.png)

![N1-(5-chloro-2-methylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2918970.png)
![2,4,5-trimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2918971.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2918973.png)
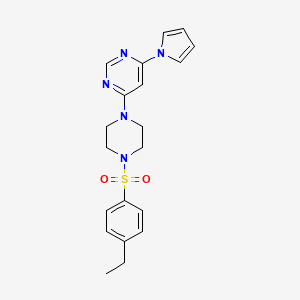
![N1-(2-cyanophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2918975.png)